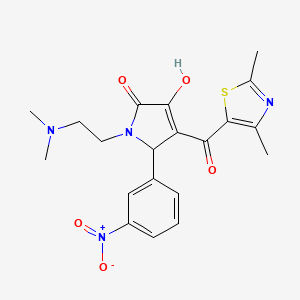
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one, a complex organic molecule, is of significant interest in medicinal chemistry due to its structural diversity and potential biological activities. This compound features a pyrrole ring, a thiazole moiety, and various functional groups that may confer unique pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : Approximately 359.46 g/mol
- Key Functional Groups : Dimethylamino group, thiazole carbonyl, hydroxyl group, and nitrophenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrole ring.
- Introduction of the thiazole moiety.
- Functionalization with the dimethylamino group and nitrophenyl substituent.
Optimization of these synthetic routes is crucial for achieving high yields and purity.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit notable antimicrobial properties. For instance:
- Thiazolidine derivatives , which share the thiazole structure, have shown significant antibacterial and antifungal activities against various strains including Staphylococcus aureus and Escherichia coli .
- The introduction of nitrophenyl groups has been correlated with enhanced antimicrobial efficacy .
| Compound | Antibacterial Activity (MIC μg/mL) | Fungal Activity (MIC μg/mL) |
|---|---|---|
| Compound A | 32.6 (better than Itraconazole) | Moderate |
| Compound B | 62.5 (against S. aureus) | High |
Case Studies
-
Study on Thiazolidine Derivatives :
A study evaluated the antimicrobial activity of various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly affected potency, suggesting a structure-activity relationship (SAR) that could be explored further for this compound . -
Nitrophenyl Substituents :
Research has shown that nitrophenyl derivatives can enhance the antibacterial activity against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa, indicating potential therapeutic applications in treating infections caused by these pathogens .
科学的研究の応用
Structural Characteristics
The compound features:
- Pyrrolidone ring : Contributes to the molecule's reactivity and biological activity.
- Thiazole moiety : Known for its role in various biological activities.
- Nitrophenyl substituent : Enhances the compound's potential for interacting with biological targets.
Medicinal Chemistry Applications
- Anticancer Activity :
- Kinase Inhibition :
- DNA and Protein Interactions :
Case Study 1: Anticancer Efficacy
A study conducted on a related thiazole derivative demonstrated significant anticancer activity against multiple cell lines. The findings suggest that modifications in the thiazole structure can enhance efficacy, indicating a pathway for optimizing the target compound for better therapeutic outcomes .
Case Study 2: Kinase Targeting
In a recent investigation, substituted pyrrole derivatives were synthesized and tested as inhibitors of specific kinases involved in cancer signaling pathways. The results revealed that these derivatives exhibited varying degrees of potency, highlighting the importance of structural modifications in enhancing biological activity .
Potential Research Directions
- Synthesis Optimization : Future research should focus on optimizing synthetic routes to improve yield and purity, potentially employing advanced techniques such as continuous flow reactors.
- Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate how this compound interacts with cellular targets, including receptors and enzymes involved in disease processes.
- Therapeutic Development : Given its promising biological activities, further development into therapeutic agents for conditions such as cancer and inflammatory diseases is warranted.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-11-19(30-12(2)21-11)17(25)15-16(13-6-5-7-14(10-13)24(28)29)23(9-8-22(3)4)20(27)18(15)26/h5-7,10,16,26H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKWUALGCDTENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














